Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-
CAS No.:
Cat. No.: VC14606726
Molecular Formula: C17H15N5O2S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- -](/images/structure/VC14606726.png)
Specification
Molecular Formula | C17H15N5O2S |
---|---|
Molecular Weight | 353.4 g/mol |
IUPAC Name | N-[4-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]phenyl]acetamide |
Standard InChI | InChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23) |
Standard InChI Key | AXOMOWXBUJBVAZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
IUPAC Nomenclature and Functional Groups
The compound’s systematic name, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]acetamide, delineates its core structure:
-
Acetamide core: An acetyl group (-CO-) bonded to a nitrogen atom, forming the terminal amide moiety.
-
Central phenyl ring: A para-substituted benzene ring linked to the acetamide nitrogen.
-
Thioacetyl bridge: A sulfur atom connects the phenyl ring to a tetrazole-containing acetyl group.
-
1-Phenyl-1H-tetrazole: A five-membered aromatic ring with four nitrogen atoms, substituted at the 1-position with a phenyl group .
Molecular Geometry and Stereoelectronic Features
The molecule’s geometry is dominated by planar aromatic systems (phenyl and tetrazole rings) and flexible thioether/acetyl linkages. Key electronic features include:
-
Tetrazole ring: Exhibits aromaticity due to delocalized π-electrons across the N-heterocycle, contributing to metabolic stability and hydrogen-bonding capacity .
-
Thioether (-S-) linkage: Enhances lipophilicity compared to oxygen ethers, potentially improving membrane permeability .
-
Amide group: Participates in hydrogen bonding, influencing solubility and target binding.
Table 1: Key Molecular Descriptors
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three modular components:
-
4-Aminophenyl precursor: Serves as the acetamide-bearing aromatic core.
-
Thioacetyl-tetrazole intermediate: Generated via coupling of a tetrazole-thiol with bromoacetyl bromide.
-
Phenyltetrazole subunit: Synthesized via Huisgen [2+3] cycloaddition between phenyl azide and nitriles .
Stepwise Synthesis
-
Synthesis of 1-Phenyl-1H-tetrazole-5-thiol:
-
Thioacetylation:
-
Coupling with 4-Acetamidophenylacetyl chloride:
Challenges and Yield Optimization
-
Tetrazole instability: Requires anhydrous conditions and low temperatures to prevent ring opening .
-
Thioether oxidation: Use of inert atmospheres (N<sub>2</sub>/Ar) mitigates undesired sulfoxide formation .
-
Chromatographic purification: Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity .
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
-
logP: Estimated at ~3.7 (similar to analog Y505-4972 ), indicating moderate lipophilicity.
-
Aqueous solubility: Poor (<1 mg/mL) due to aromatic stacking and limited hydrogen-bonding donors .
-
Solubility enhancers: DMSO or β-cyclodextrin complexes improve dissolution for biological assays.
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :
-
δ 2.10 (s, 3H, CH<sub>3</sub>CO), 3.85 (s, 2H, SCH<sub>2</sub>), 7.45–8.20 (m, 9H, aromatic).
-
-
IR (KBr): 1675 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-N stretch), 2550 cm<sup>-1</sup> (S-H, absent confirms thioether formation) .
-
MS (ESI+): m/z 416.1 [M+H]<sup>+</sup>, consistent with molecular weight .
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound: Structural modularity allows diversification for structure-activity relationship (SAR) studies.
-
Patent landscape: Tetrazole-acetamide hybrids are patented as antivirals (e.g., US20200040021A1) .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume